Target Binding Affinity and PI3K Selectivity Profile
MTI-31 exhibits a Kd of 0.20 nM for mTOR, which is among the highest affinities reported for mTOR kinase inhibitors. Crucially, it demonstrates >5,000-fold selectivity over the PI3K isoforms PIK3CA, PIK3CB, and PIK3G [1]. In contrast, the ATP-competitive mTOR inhibitor Torin 1 displays approximately 1,000-fold selectivity, while PP242 shows only 10- to 100-fold selectivity over PI3K isoforms . This >5-fold improvement in selectivity margin relative to Torin 1, and >50-fold improvement relative to PP242, translates to a cleaner pharmacological tool with substantially reduced PI3K-mediated off-target confounding in cellular and in vivo assays.
| Evidence Dimension | mTOR Binding Affinity (Kd) and Selectivity over PI3K |
|---|---|
| Target Compound Data | Kd = 0.20 nM; >5,000-fold selectivity over PIK3CA/PIK3CB/PIK3G |
| Comparator Or Baseline | Torin 1: ≈1,000-fold selectivity; PP242: 10-100-fold selectivity |
| Quantified Difference | Selectivity margin: MTI-31 >5× Torin 1; >50× PP242 |
| Conditions | mTOR binding assay (Kd); selectivity panel |
Why This Matters
Extreme PI3K selectivity minimizes off-target effects on PI3K-dependent pathways, ensuring that observed phenotypes are reliably attributed to mTORC1/2 inhibition rather than confounding PI3K modulation.
- [1] Qian J, et al. Molecular regulation of apoptotic machinery and lipid metabolism by mTORC1/mTORC2 dual inhibitors in preclinical models of HER2+/PIK3CAmut breast cancer. Oncotarget. 2016 Oct 11;7(41):67071-67086. View Source
